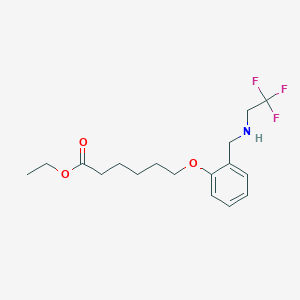
Verbascotetraose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verbascotetraose is a naturally occurring oligosaccharide found in various plants. It belongs to the raffinose family of oligosaccharides, which are known for their prebiotic properties. This compound is composed of four monosaccharide units: three galactose molecules and one glucose molecule, linked together by glycosidic bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Verbascotetraose can be synthesized through enzymatic processes involving the transfer of galactose units to a glucose molecule. This process typically involves the use of glycosyltransferases, which catalyze the formation of glycosidic bonds between the monosaccharides .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of plant tissues rich in raffinose family oligosaccharides. The process involves the hydrolysis of plant materials, followed by chromatographic separation to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Verbascotetraose primarily undergoes hydrolysis reactions, where the glycosidic bonds between the monosaccharides are cleaved by enzymes such as α-galactosidase. This reaction results in the formation of simpler sugars like galactose and glucose .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out under mild acidic or enzymatic conditions. Enzymes like α-galactosidase are commonly used to catalyze the reaction .
Major Products: The major products formed from the hydrolysis of this compound are galactose and glucose .
Aplicaciones Científicas De Investigación
Verbascotetraose has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Prebiotic Research: this compound is studied for its prebiotic properties, which promote the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium.
Nutritional Studies: It is used in nutritional studies to evaluate its impact on gut health and its potential benefits as a dietary supplement.
Biochemical Research: this compound is used as a model compound to study the structure and function of oligosaccharides in plant cell walls.
Mecanismo De Acción
Verbascotetraose exerts its effects primarily through its prebiotic activity. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The fermentation of this compound by these bacteria produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function .
Comparación Con Compuestos Similares
Verbascotetraose is part of the raffinose family of oligosaccharides, which includes other compounds such as:
Raffinose: Composed of one galactose, one glucose, and one fructose molecule.
Stachyose: Composed of two galactose, one glucose, and one fructose molecule.
Verbascose: Composed of four galactose, one glucose, and one fructose molecule.
Compared to these similar compounds, this compound is unique in its specific arrangement of monosaccharides and its distinct prebiotic properties .
Propiedades
Fórmula molecular |
C24H42O21 |
|---|---|
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(27)11(29)12(30)7(28)3-40-22-20(38)17(35)14(32)9(44-22)5-42-24-21(39)18(36)15(33)10(45-24)4-41-23-19(37)16(34)13(31)8(2-26)43-23/h1,6-24,26-39H,2-5H2 |
Clave InChI |
FSJSODMMIYGSTK-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)




![3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)
![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)


